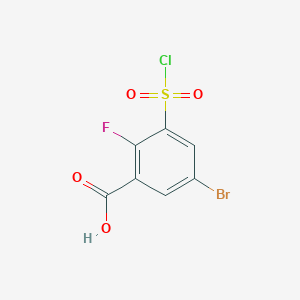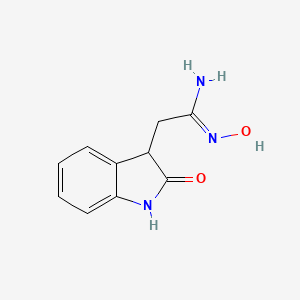
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide” is a compound that has been identified to possess anti-proliferative effects against SK-mel-110 cells in vitro . It has been isolated from the plant Selaginella pulvinata .
Chemical Reactions Analysis
The compound has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway .Scientific Research Applications
Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances, providing comprehensive hepatic protection through multiple mechanisms (Wang et al., 2016).
Antioxidant Properties
Hydroxycinnamic acids (HCAs), related to indole structures by their aromatic nature and potential for substitution, exhibit significant antioxidant properties. Their activity is influenced by structural modifications, demonstrating the critical role of the unsaturated bond on the side chain for antioxidant potency. Such insights are valuable for developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Antioxidant Activity Measurement
Understanding the antioxidant activity of indole derivatives and related compounds is crucial for their application in various fields. A review on analytical methods used in determining antioxidant activity highlights the importance of selecting appropriate biomarkers and methodologies for accurate assessment, which is essential for the development and application of these compounds in health and disease management (Munteanu & Apetrei, 2021).
Synthesis and Functionalization
The development of novel synthesis and functionalization techniques for indole derivatives is pivotal for their biomedical applications. A comprehensive review of the synthesis, functionalization, and applications of hydroxyapatite, while not directly related to N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide, illustrates the importance of such studies in enhancing the utility of compounds in implants, drug delivery, and other biomedical fields (Haider et al., 2017).
Oxidative Stress and Antioxidant Capacity Assessment
Research on oxidative stress and the assessment of antioxidant capacity is relevant to understanding the therapeutic potential of indole derivatives. A review addressing the methodology for assessing in vivo antioxidant capacity provides insights into the importance of selecting suitable biomarkers for evaluating the effects of antioxidant-rich supplements or compounds on health outcomes (Wood et al., 2006).
Mechanism of Action
Mode of Action
It has been observed to inhibit the proliferation of neuroglioma h4 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation, leading to a decrease in cell growth .
Biochemical Pathways
Given its observed effects on cell proliferation, it may impact pathways related to cell cycle regulation and apoptosis .
Result of Action
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has been observed to inhibit the proliferation of neuroglioma H4 cells . It also suppressed cell migration, induced cell cycle arrest, and increased apoptosis . These results suggest that the compound could potentially be used as an anti-tumor drug against neuroglioma .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide interacts with various enzymes and proteins. It has been found to inhibit the proliferation of H4 neuroglioma cells . The nature of these interactions involves the induction of apoptosis and cell cycle arrest .
Cellular Effects
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and suppressing cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces apoptosis and cell cycle arrest, which are the most noticeable biological outcomes of p53 protein activation .
Subcellular Localization
The information provided is based on the current understanding and available research .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide' involves the conversion of 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide to the desired product through a series of reactions.", "Starting Materials": [ "2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (1.0 g) in ethanol (20 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with ethanol. Dry the solid under vacuum to obtain N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide.", "Step 3: Dissolve N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (0.5 g) in acetic acid (10 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide'." ] } | |
| 926248-52-4 | |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14) |
InChI Key |
FLEMYJFXWAUBBN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


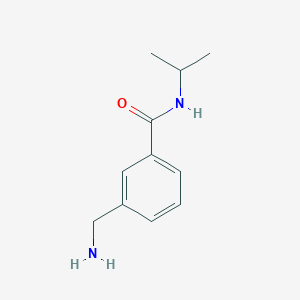
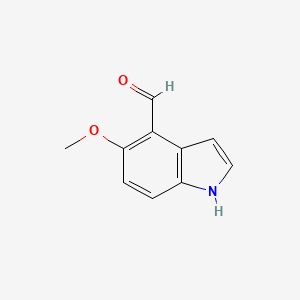
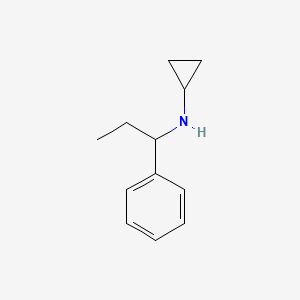
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)
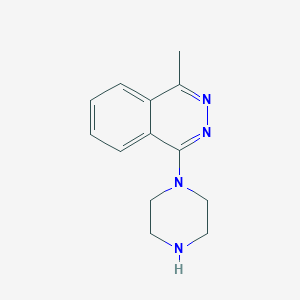
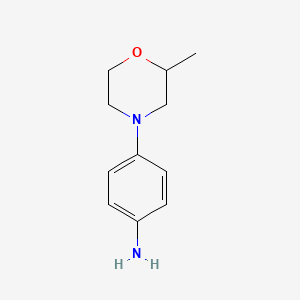

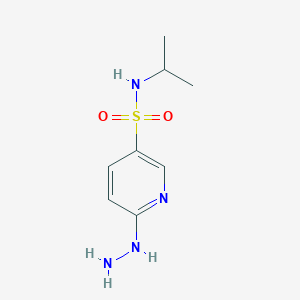
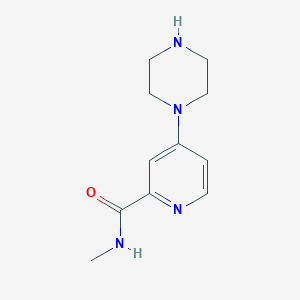
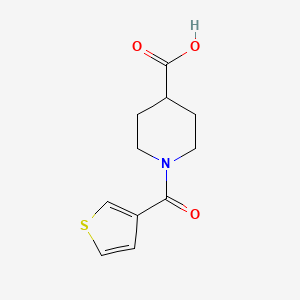
![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)
![2-[(Cyclopropylamino)methyl]-6-methoxyphenol](/img/structure/B3306257.png)

